molecular formula C10H16N+ B079724 Benzyltrimethylammonium CAS No. 14800-24-9

Benzyltrimethylammonium

Cat. No.: B079724
CAS No.: 14800-24-9
M. Wt: 150.24 g/mol
InChI Key: YOUGRGFIHBUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyltrimethylammonium is a quaternary ammonium compound with the chemical formula C10H17N. It is commonly encountered as this compound hydroxide or this compound chloride. This compound is known for its role as a phase-transfer catalyst and an organic base, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. The reaction is exothermic and requires careful temperature control to prevent overheating. The mixture is typically maintained at around 50°C under an amine atmosphere .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product .

Mechanism of Action

The mechanism of action of benzyltrimethylammonium involves its role as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases). It enhances the reactivity of nucleophiles and electrophiles by increasing their solubility and availability in the reaction medium . In oxidation reactions, it acts as an oxidizing agent, forming intermediate complexes that decompose to yield the final products .

Comparison with Similar Compounds

Uniqueness: Benzyltrimethylammonium is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a phase-transfer catalyst. Its ability to stabilize various reaction intermediates and enhance reaction rates sets it apart from other quaternary ammonium compounds .

Properties

IUPAC Name

benzyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUGRGFIHBUKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-85-6 (hydroxide), 122-08-7 (methoxide), 4525-46-6 (iodide), 5350-41-4 (bromide), 56-93-9 (chloride), 6427-70-9 (hexafluorophosphate(1-)), 73680-73-6 (carbonate[2:1])
Record name Benzyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047977
Record name Benzyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14800-24-9
Record name Benzyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyltrimethylammonium
Reactant of Route 2
Reactant of Route 2
Benzyltrimethylammonium
Reactant of Route 3
Reactant of Route 3
Benzyltrimethylammonium
Reactant of Route 4
Reactant of Route 4
Benzyltrimethylammonium
Reactant of Route 5
Benzyltrimethylammonium
Reactant of Route 6
Benzyltrimethylammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.